molecular formula C9H12O B1664131 3-Ethyl-5-methylphenol CAS No. 698-71-5

3-Ethyl-5-methylphenol

Cat. No. B1664131
CAS RN: 698-71-5
M. Wt: 136.19 g/mol
InChI Key: XTCHLXABLZQNNN-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylphenol, also known as 5-ethyl-m-cresol or m-cresol, 5-ethyl- (8ci), belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 3-Ethyl-5-methylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, 3-ethyl-5-methylphenol can be found in cereals and cereal products. This makes 3-ethyl-5-methylphenol a potential biomarker for the consumption of this food product.

Scientific research applications

  • Synthetic Chemistry Applications

    • 3-Ethyl-5-methylphenol derivatives have been utilized in synthetic chemistry. For instance, a study demonstrated the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst. This approach led to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
  • Biological and Medicinal Research

    • Compounds derived from 3-Ethyl-5-methylphenol have been studied for their potential biological and medicinal applications. For example, derivatives of ethyl 5-hydroxyindole-3-carboxylate, which is structurally related to 3-Ethyl-5-methylphenol, have been explored as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases (Peduto et al., 2014).
  • Antioxidant and Anti-inflammatory Properties

    • Research has indicated that certain ethyl derivatives, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, exhibit significant in vitro antioxidant and in vivo anti-inflammatory activities. These properties are particularly noted in compounds with phenolic substitution (Madhavi & Sreeramya, 2017).
  • Organometallic Chemistry and Catalysis

    • In organometallic chemistry, 3-Ethyl-5-methylphenol derivatives have been involved in the study of rhodium-mediated C–C bond activation. This research explores the elimination and migration of alkyl groups, providing insights into the mechanism of bond activation and potential applications in catalysis (Baksi et al., 2007).
  • Antimicrobial Activity

    • Schiff base ligands derived from imino-4-methoxyphenol thiazole, which can be related to the structure of 3-Ethyl-5-methylphenol, have been synthesized and tested for their antimicrobial activities. These compounds exhibited moderate activity against certain bacteria and fungi (Vinusha et al., 2015).
  • Electrochemical and Polymer Research

    • Studies have been conducted on the electrochemical behavior of substituted phenolates, including 3-Ethyl-5-methylphenol derivatives. These studies have implications for understanding redox processes and the development of electrochromic materials (Evans, Jimenez, & Kelly, 1984).

properties

IUPAC Name

3-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLXABLZQNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
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DSSTOX Substance ID

DTXSID60220101
Record name 3-Ethyl-5-methylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Solid
Record name 3-Ethyl-5-methylphenol
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Solubility

2.32 mg/mL at 25 °C
Record name 3-Ethyl-5-methylphenol
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Product Name

3-Ethyl-5-methylphenol

CAS RN

698-71-5
Record name 3-Ethyl-5-methylphenol
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Record name 3-ETHYL-5-METHYLPHENOL
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Record name 5-ethyl-m-cresol
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Record name 3-ETHYL-5-METHYLPHENOL
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Record name 3-Ethyl-5-methylphenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54 °C
Record name 3-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
DJ Hopper, PJ Chapman - Biochemical Journal, 1971 - portlandpress.com
… In the first of these, 3-ethyl-5-methylphenol, an ethyl group has replaced one methyl group … preparative tlc Of the two compounds isolated from 3-ethyl-5methylphenol, the first (mp 176.5-…
Number of citations: 105 portlandpress.com
L Culleré, V Ferreira, B Chevret, ME Venturini… - Food Chemistry, 2010 - Elsevier
… sulphide (DMS), 3-methyl-1-butanol and 3-ethyl-5-methylphenol. Quantitatively, black truffle emits mostly 3-ethyl-5-methylphenol (more than 50% of the total aroma molecules emitted), 5…
Number of citations: 167 www.sciencedirect.com
R Handley, D Harrop, JF Martin… - Journal of the Chemical …, 1964 - pubs.rsc.org
… 3-Ethyl-5-methylphenol was fractionally distilled without any preliminary chemical treatment but the other four phenols contained non-acidic material, which was removed by steam-…
Number of citations: 10 pubs.rsc.org
E Woolfolk, J Taylor - The Journal of Organic Chemistry, 1957 - ACS Publications
… ylphenol, and 3-ethyl-5-methylphenol all were precipitated from the reaction mixture as solids. … methylphenol, 4-ethylphenol, and 3-ethyl-5-methylphenol were kindly furnished by Dr. RA …
Number of citations: 13 pubs.acs.org
L Culleré, V Ferreira, P Marco… - Flavour and …, 2017 - Wiley Online Library
… Chemically, these differences can be explained by the levels of isoamyl alcohol and 3-ethyl-5-methylphenol which were significantly greater in the Portuguese oak than the holm oak …
Number of citations: 9 onlinelibrary.wiley.com
TP Bastow, BGK van Aarssen, R Herman… - Organic …, 2003 - Elsevier
… In contrast, phenol, m-cresol, 3,5-dimethylphenol and 3-ethyl-5-methylphenol appear to be present in similar relative abundances in both oils. In fact, the absolute concentrations of …
Number of citations: 17 www.sciencedirect.com
L Culleré, V Ferreira, ME Venturini, P Marco, D Blanco - Food chemistry, 2013 - Elsevier
… Another interesting finding was that levels of methional and 3-ethyl-5-methylphenol were also increased, but especially from day 40, suggesting that these odourants may be related to …
Number of citations: 53 www.sciencedirect.com
CTK Lee - 2018 - dr.ntu.edu.sg
… These compounds include cyclodecene, dodecanol, nonene and 3-ethyl-5-methylphenol. The Gravitrap proved valuable as a tool to monitor Aedes mosquito populations in dengue …
Number of citations: 2 dr.ntu.edu.sg
P Buryan, J Macak, J Hrivnak - Journal of Chromatography A, 1977 - Elsevier
The separation of C 7 -C 12 monohydric alkylphenols, C 7 -C 8 methoxyphenols and C 9 -C 10 indanols on a capillary column coated with 95% tri(2,4-xylenyl) phosphate + 5% …
Number of citations: 16 www.sciencedirect.com
S Qiua, S Zhanga, Y Fanga, G Qiua, C Yina… - pdfs.semanticscholar.org
… 3-ethyl-5-Methylphenol …
Number of citations: 0 pdfs.semanticscholar.org

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